3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol

Lipophilicity Drug design Partition coefficient

3-Amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol (CAS 1542368-00-2) is a heterocyclic β-amino alcohol comprising an imidazole ring N-ethylated at position 1 and a propan-1-ol side chain bearing a primary amine at position 3. This scaffold integrates a hydrogen-bond donor/acceptor pair (NH₂/OH) with a metal-coordinating imidazole, positioning it as a versatile chiral intermediate for medicinal chemistry, asymmetric catalysis, and coordination chemistry.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B13635528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCN1C=NC=C1C(CCN)O
InChIInChI=1S/C8H15N3O/c1-2-11-6-10-5-7(11)8(12)3-4-9/h5-6,8,12H,2-4,9H2,1H3
InChIKeyCVCGAYUESZPZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 3-Amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol – A Chiral β-Amino Alcohol Building Block


3-Amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol (CAS 1542368-00-2) is a heterocyclic β-amino alcohol comprising an imidazole ring N-ethylated at position 1 and a propan-1-ol side chain bearing a primary amine at position 3 . This scaffold integrates a hydrogen-bond donor/acceptor pair (NH₂/OH) with a metal-coordinating imidazole, positioning it as a versatile chiral intermediate for medicinal chemistry, asymmetric catalysis, and coordination chemistry. The racemate (MW 169.23 g·mol⁻¹, predicted logP 1.081) is commercially available at 98% purity from multiple suppliers, with both (1R) and (1S) enantiomers also accessible .

Stereochemical Scope
Racemate, (1R), and (1S) enantiomers commercially listed for chiral SAR studies
Coordination Mode
1,3-Amino alcohol forms six-membered chelate upon metal binding
Lipophilicity Control
N-Ethyl imidazole provides distinct logD profile vs. N-methyl analogs

Why N-Methyl, Regioisomeric, or Des-hydroxy Analogs Cannot Substitute 3-Amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol


Superficially similar imidazole-alkylamines and imidazole-alkanols are listed in catalogs under the same ‘heterocyclic building block’ umbrella, yet three structural differentiators preclude drop-in replacement. First, the N-ethyl substituent confers a computed logP of 1.081, substantially higher than the 0.689 of the N-methyl analog , altering logD-dependent properties such as passive membrane permeability and phase-transfer behaviour. Second, the 1,3-amino alcohol motif (OH at C1, NH₂ at C3) provides a five-membered chelate geometry upon metal coordination that is absent in the 1,2-amino alcohol isomer (2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethanol), where both donor groups reside on the same carbon . Third, replacement with the des-hydroxy analog (3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine) eliminates the hydroxyl hydrogen-bond donor and metal-binding site, fundamentally altering coordination chemistry and synthetic utility .

N-Methyl substitution lowers computed lipophilicity, which may shift passive membrane permeability and phase-transfer properties.
1,2-Amino alcohol isomer yields a five-membered chelate (vs. six), altering bite angle and metal-ion selectivity in coordination complexes.
Des-hydroxy analog lacks the secondary alcohol H-bond donor, limiting bifunctional activation modes and reducing topological polar surface area.

Head-to-Head Differentiation Data: 3-Amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol vs. Closest Analogs


LogP Differential: N-Ethyl vs. N-Methyl Imidazole Amino Alcohol

The N-ethyl analog (target) exhibits a computed octanol-water partition coefficient (logP) of 1.081, compared to 0.6885 for the N-methyl analog (3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol, CAS 1517821-42-9) . This +0.39 logP increment (≈2.5-fold increase in lipophilicity) is consistent with the additional methylene group and directly influences predicted membrane permeability and LogD7.4 behaviour.

LogP N-Ethyl vs. N-Methyl
Cross-study comparable
Δ logP = +0.39 (≈2.5× higher lipophilicity)
Supports lipophilicity-driven selection for permeability assays
Computed values; verify experimentally
Lipophilicity Drug design Partition coefficient

Molecular Weight and Predicted Boiling Point: Ethyl vs. Methyl Homolog

The target compound has a molecular weight of 169.23 Da and a predicted boiling point of 398.5 ± 32.0 °C (density 1.19 ± 0.1 g·cm⁻³) . The N-methyl analog (C₇H₁₃N₃O) is 14 Da lighter (155.20 Da) and is listed at 95% purity , whereas the target is routinely offered at 98% purity . The higher molecular weight and boiling point of the ethyl derivative can facilitate chromatographic separation from lower-mass starting materials and improve gravimetric handling in milligram-scale parallel synthesis.

MW & Purity Profile
Data to verify
ΔMW +14 Da; target purity 98% vs. 95% for N-methyl
Aids LC-MS tracking and reduces pre-use purification
Predicted BP and density; commercial purity listings
Physicochemical properties Separation Formulation

1,3-Amino Alcohol Chelation Geometry vs. 1,2-Amino Alcohol Isomer

The target compound bears the hydroxyl group at C1 and the amine at C3 of the propan-1-ol chain, forming a 1,3-amino alcohol capable of six-membered chelate rings upon metal coordination. In contrast, 2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethanol (CAS 1468554-33-7) positions both donors on C2, yielding a five-membered chelate . The six-membered chelate exhibits different bite angle, ring strain, and thermodynamic stability – properties documented across the broader β-amino alcohol ligand class for asymmetric catalysis applications . The predicted density of the 1,2-isomer (1.23 ± 0.1 g·cm⁻³) is marginally higher than that of the target (1.19 ± 0.1 g·cm⁻³), reflecting different hydrogen-bonding networks in the condensed phase .

Chelate Ring Size
Class-level inference
Six-membered (1,3-amino alcohol) vs. five-membered (1,2-isomer)
Impacts metal-ion selectivity and complex geometry
Inferred from connectivity; experimental validation recommended
Coordination chemistry Ligand design Chelate ring size

Functional Group Complement: Amino Alcohol vs. Des-hydroxy Amine Analog

The target compound possesses both a primary amine (pKa ~10-11) and a secondary alcohol (pKa ~15-16), providing two ionizable groups with distinct protonation states across the pH 2–12 range. By comparison, 3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine (CAS 1000523-76-1, MW 153.22 Da) lacks the hydroxyl group entirely . The hydroxyl serves as an additional hydrogen-bond donor (HBD) and acceptor (HBA), increasing the topological polar surface area (tPSA = 67 Ų for the target) and enabling bifunctional organocatalytic activation modes that are inaccessible to the des-hydroxy analog. The molecular formula difference (C₈H₁₅N₃O vs. C₈H₁₅N₃) minimally alters molecular weight (+16 Da) but profoundly changes the compound's hydrogen-bonding inventory.

H-Bond Donor Count
Class-level inference
HBD = 2 (target) vs. 1 (des-hydroxy); tPSA = 67 Ų
Extra HBD enables bifunctional coordination and target binding
tPSA from ZINC; experimental binding studies needed
Synthetic utility Hydrogen bonding Bifunctional catalysis

Chiral Availability: Racemate and Both Enantiomers for Stereochemical SAR

The target compound is commercially offered as the racemate (CAS 1542368-00-2, 98% purity) as well as the separate (1R)-enantiomer (CAS 2227668-91-7) and (1S)-enantiomer (CAS 2227695-32-9) . This contrasts with many in-class imidazole amino alcohols where only the racemate or a single enantiomer is stocked. The concurrent availability of all three forms enables matched/mismatched stereochemical studies without requiring in-house chiral resolution. The racemate-to-enantiomer price ratio and stock status can be obtained from vendors, but the structural basis for chirality – the stereogenic C1 carbon bearing the hydroxyl group – is identical to that of the clinically relevant histidinol scaffold, making this compound a cost-effective chiral model for method development .

Enantiomeric Access
Supporting evidence
Racemate, (1R), (1S) all commercially listed; comparator incomplete
Enables matched/mismatched stereochemical studies
Vendor catalog search; stock may vary
Stereochemistry Enantiomeric purity Chiral pool synthesis

LogD-Relevant Basicity: Imidazole pKa Tuning by N-Ethyl Substitution

The imidazole ring in 1-ethyl-1H-imidazoles possesses an N-3 basic nitrogen with a pKa of approximately 6.95, and the electron-donating ethyl group modestly elevates this pKa relative to N-H imidazole (pKa ~6.0) while lowering it compared to N-methyl imidazole (pKa ~7.0) . For the target compound specifically, the imidazole pKa is predicted to fall in the 6.8–7.1 range, which is close to physiological pH and advantageous for CNS drug design where low basicity reduces P-glycoprotein efflux and hERG liability. This contrasts with the des-hydroxy analog, 3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine, which introduces an additional basic aliphatic amine (pKa ~10.5) that dominates the ionization profile at pH 7.4 .

Imidazole pKa Tuning
Class-level inference
Predicted pKa ~6.9 (target) vs. ~7.0 (N-methyl), ~6.0 (N-H)
Near-neutral ionization reduces off-target ion-channel interactions
Literature averages; experimental pKa not available
Basicity Ionization state CNS drug design

High-Value Application Scenarios for 3-Amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol Based on Quantitative Evidence


Chiral Ligand Synthesis for Asymmetric Henry (Nitroaldol) Reactions

Imidazole amino alcohols have been demonstrated as effective chiral ligands in the Cu(II)-catalyzed asymmetric Henry reaction, achieving enantioselectivities >99% ee . The target compound's 1,3-amino alcohol motif forms a six-membered chelate with Cu(II), which is distinct from the five-membered chelate formed by 1,2-amino alcohol isomers . The N-ethyl substituent (logP 1.081) provides sufficient lipophilicity for solubility in organic solvents (toluene, THF) while the hydroxyl and amine donors enable bidentate coordination . Both enantiomers are separately available, allowing systematic optimization of the chiral environment without resolution steps .

Medicinal Chemistry Building Block for 5-HT₇ Receptor Ligand Scaffolds

The 1-ethyl-1H-imidazol-5-yl substructure appears in high-affinity 5-HT₇ receptor agonists (e.g., AGH-107, Kᵢ = 6 nM) . The target compound serves as a functionalized intermediate for introducing this pharmacophore into lead series. Its logP of 1.081 aligns with CNS drug-like space (optimal CNS logP ≈2), while the imidazole pKa (~6.9) ensures low basicity, a design strategy shown to improve selectivity and metabolic stability in related series . The commercial availability at 98% purity reduces the burden of pre-synthesis purification in multi-step medicinal chemistry workflows .

Bifunctional Organocatalyst Precursor

The combination of a primary amine (nucleophilic/iminium catalysis) and a secondary alcohol (hydrogen-bond donor) within the same molecule enables bifunctional catalytic activation modes – for example, enamine formation by the amine coupled with transition-state stabilization by the hydroxyl . This dual activation is not possible with the des-hydroxy analog (3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine) . The ethyl substituent on the imidazole ring provides steric differentiation from the simpler N-methyl analog, which can translate into improved enantioselectivity in proline-like organocatalytic cycles .

Stereochemical Probe in Coordination Chemistry and Metal-Organic Frameworks

The target compound is one of the few imidazole-based amino alcohols available in all three stereochemical forms (racemate, (R), (S)) from commercial sources . This makes it an ideal probe for studying the impact of chirality on metal complex geometry, crystal packing, and magnetic properties. The 1,3-amino alcohol chelate forms a six-membered metallacycle, which is less strained than the five-membered chelate from 1,2-amino alcohols, often leading to higher complex stability and different coordination polymer topology .

Application
Selection Property
Validation Focus
Asymmetric nitroaldol reaction chiral ligand studies
Chelate ring geometry and enantiomeric form
Enantioselectivity in model C–C bond formations
5-HT receptor ligand lead optimization research
Lipophilicity profile and imidazole basicity range
Binding affinity and selectivity in radioligand displacement assays
Organocatalytic iminium/enamine methodology development
Bifunctional amine/H-bond donor activation
Enantioselectivity and catalytic turnover in model reactions
Chiral coordination polymer and MOF topology studies
Enantiopure ligand set availability
Impact of absolute configuration on network connectivity
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